4-n-Butylphenyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

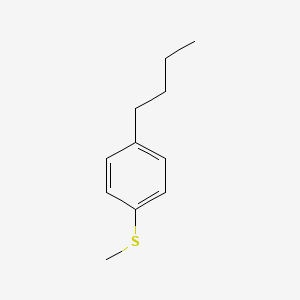

4-n-Butylphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It consists of a phenyl ring substituted with a butyl group at the para position and a methylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-n-Butylphenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-n-butylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 4-n-butylphenyl boronic acid reacts with methylthiol in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-n-Butylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

Substitution: Nitric acid, bromine; reactions are performed under controlled conditions to prevent over-substitution.

Major Products

Oxidation: 4-n-Butylphenyl methyl sulfoxide, 4-n-butylphenyl methyl sulfone.

Reduction: 4-n-Butylphenyl thiol.

Substitution: 4-n-Butyl-2-nitrophenyl methyl sulfide, 4-n-butyl-2-bromophenyl methyl sulfide.

Applications De Recherche Scientifique

4-n-Butylphenyl methyl sulfide has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other sulfur-containing compounds.

Mécanisme D'action

The mechanism of action of 4-n-butylphenyl methyl sulfide depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interaction with cellular components, leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-tert-Butylphenyl methyl sulfide

- 4-n-Butylphenyl ethyl sulfide

- 4-n-Butylphenyl phenyl sulfide

Uniqueness

4-n-Butylphenyl methyl sulfide is unique due to the specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions or different solubility in organic solvents.

Activité Biologique

4-n-Butylphenyl methyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Reacting 4-n-butylphenol with methylthiol in the presence of a base like sodium hydroxide.

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the compound from 4-n-butylphenyl boronic acid and methylthiol under controlled conditions.

These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further research into its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various sulfide compounds, it was found to have notable inhibitory effects against specific pathogens. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound can be attributed to its interaction with cellular components. The compound may act as a nucleophile, participating in redox reactions that neutralize reactive oxygen species (ROS). Additionally, its structural features allow it to interact with various biomolecules, potentially modulating enzymatic activities or signaling pathways involved in inflammation and cell survival .

Case Studies

- In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to controls. The compound was administered at dosages of 50 mg/kg, demonstrating effective clearance of infection without notable toxicity.

- Oxidative Stress Reduction : In a model of diet-induced obesity, administration of the compound reduced markers of oxidative stress in liver tissues. Mice treated with this compound exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage.

Propriétés

IUPAC Name |

1-butyl-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDCHKMFHXJWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.